molecular formula C18H17ClN2O3S3 B2915547 N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide CAS No. 1099755-43-7

N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide

Cat. No.: B2915547
CAS No.: 1099755-43-7
M. Wt: 440.98
InChI Key: AJCDVHTWXHIAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide is a heterocyclic compound featuring a benzothiophene moiety linked to a piperidine ring via a carboxamide group, with a 5-chlorothiophene sulfonyl substituent. The compound’s synthesis likely involves coupling reactions between sulfonamide intermediates and carboxylic acid derivatives, analogous to methods described for structurally related indomethacin analogs and thiazole-based compounds .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S3/c19-16-6-7-17(26-16)27(23,24)21-9-2-1-3-14(21)18(22)20-13-4-5-15-12(11-13)8-10-25-15/h4-8,10-11,14H,1-3,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCDVHTWXHIAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)SC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide is a synthetic compound notable for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiophene moiety : Contributes to its interaction with biological systems.
  • Piperidine ring : Associated with various pharmacological effects.
  • Sulfonamide group : Enhances its reactivity and biological activity.

The molecular formula is C15H14ClN2O2S2C_{15}H_{14}ClN_{2}O_{2}S_{2}, indicating the presence of nitrogen, oxygen, and sulfur, which are critical for its biological interactions.

Target Interactions

This compound primarily interacts with:

  • Collapsin Response Mediator Protein 2 (CRMP2) : This interaction can modulate the phosphorylation levels of CRMP2, which is crucial in neuronal signaling and pain pathways.

Biochemical Pathways

The compound is believed to influence several biochemical pathways:

  • Ion Channel Modulation : It affects voltage-gated ion channels such as CaV2.2 and NaV1.7, which are essential for nociceptive signal transmission.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in inflammatory processes and cancer progression. For example, compounds with similar structures have shown efficacy in modulating chemokine receptors.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that related compounds effectively reduced inflammation in animal models, suggesting that this compound may have similar properties .
  • Cancer Treatment Potential : In vitro assays revealed that the compound could inhibit cancer cell proliferation, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamideContains a fluorophenyl groupPotential anti-inflammatory activity
N-(benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamideBenzofuran instead of benzothiopheneAnticancer properties
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamideNaphthalene moietyModulation of chemokine receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several pharmacologically active molecules:

  • Compound 33 (2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide): Both compounds incorporate a 5-chlorothiophene sulfonamide group.
  • N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516) : While BP 27516 features a quinazoline-piperidine hybrid, the target compound’s benzothiophene and chlorothiophene groups may confer distinct electronic properties and binding affinities .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Water Solubility (µg/mL)
Target Compound ~475.9 3.8 <10
Compound 33 () ~493.3 4.2 <5
N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516) ~394.4 2.9 ~50

Note: Data extrapolated from structural analogs; experimental validation required.

Research Findings and Methodologies

  • Structural Analysis : Tools like SHELX and Mercury are critical for crystallographic refinement and intermolecular interaction analysis, applicable to confirm the target compound’s conformation and packing patterns .
  • Synthesis Optimization : Automated mass-directed HPLC (as used for Compound 33) and HATU-mediated coupling () are viable for purifying sulfonamide-carboxamide hybrids .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing this compound in academic research?

  • Synthesis : Optimize stepwise reactions using sulfonylation of the piperidine core with 5-chlorothiophene-2-sulfonyl chloride, followed by coupling with benzothiophene derivatives. Employ controlled copolymerization techniques (e.g., as described for structurally similar polycationic reagents in ) to ensure regioselectivity. Purify via recrystallization or column chromatography.
  • Characterization : Confirm purity (>95%) using HPLC. Validate structure via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For crystallinity assessment, use X-ray diffraction (XRD) with SHELXL for refinement .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Minimize dust generation with local exhaust ventilation .
  • Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizers and light. Monitor decomposition risks, as sulfonamide derivatives may release toxic fumes under high temperatures .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement for this compound?

  • Data Collection : Use high-resolution XRD with synchrotron radiation to resolve disorder in the benzothiophene or chlorothiophene moieties.
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) and hydrogen-bonding networks. For twinned crystals, employ the TwinRotMat tool in SHELXL .
  • Validation : Cross-validate with Mercury CSD 2.0 to analyze packing motifs and compare with structurally related sulfonamides in the Cambridge Structural Database (CSD) .

Q. What methodological approaches are suitable for structure-activity relationship (SAR) studies targeting this compound?

  • Substituent Variation : Synthesize analogs with modifications to the benzothiophene (e.g., halogenation) or sulfonyl group (e.g., replacing chlorine with fluorine). Use computational docking (e.g., AutoDock Vina) to predict binding affinities.
  • Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR). Corrogate results with electronic effects (Hammett constants) of substituents, as demonstrated in for thiazole derivatives .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Combine 1H^1H-NMR (for proton environments), 13C^{13}C-DEPTO (for quaternary carbons), and 2D-COSY/HMBC to resolve overlapping signals.
  • Crystallographic Cross-Check : Compare experimental XRD bond lengths/angles with density functional theory (DFT)-optimized structures. Use Mercury’s "Packing Similarity" tool to detect polymorphism-related discrepancies .

Q. What strategies are recommended for assessing the compound’s stability under varying experimental conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Solution Stability : Monitor degradation in solvents (e.g., DMSO, aqueous buffers) via UV-Vis spectroscopy over 24–72 hours. Adjust pH to minimize hydrolysis of the sulfonyl group, as sulfonamides are prone to acidic/basic cleavage .

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

  • Reaction Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For sulfonylation, employ slow reagent addition to reduce dimerization.
  • Byproduct Analysis : Characterize impurities via LC-MS and isolate key intermediates. Refer to ’s copolymerization protocols for stoichiometric control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.